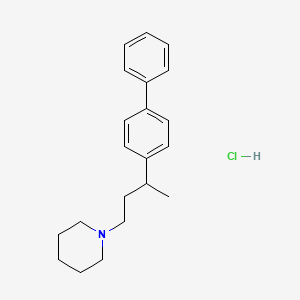

RC-33 HCl

説明

RC-33 Hydrochloride is a selective and metabolically stable sigma-1 receptor agonist. It is known for potentiating nerve growth factor-induced neurite outgrowth . This compound has garnered significant interest in the field of neuropharmacology due to its potential neuroprotective properties.

特性

分子式 |

C21H28ClN |

|---|---|

分子量 |

329.9 g/mol |

IUPAC名 |

1-[3-(4-phenylphenyl)butyl]piperidine;hydrochloride |

InChI |

InChI=1S/C21H27N.ClH/c1-18(14-17-22-15-6-3-7-16-22)19-10-12-21(13-11-19)20-8-4-2-5-9-20;/h2,4-5,8-13,18H,3,6-7,14-17H2,1H3;1H |

InChIキー |

IYZBMSKKZQBBKD-UHFFFAOYSA-N |

正規SMILES |

CC(CCN1CCCCC1)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of RC-33 Hydrochloride involves several steps, including the preparation of the core structure and subsequent functionalizationThe final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of RC-33 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of high-pressure reactors for certain reactions and the implementation of continuous flow processes to enhance efficiency .

化学反応の分析

Types of Reactions

RC-33 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

Reduction: This reaction is employed to reduce specific functional groups, such as nitro groups to amines.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and nucleophiles such as amines.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions used. For example, oxidation of RC-33 Hydrochloride can lead to the formation of ketones or carboxylic acids .

科学的研究の応用

RC-33 Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying sigma-1 receptor agonists.

Biology: It is used to study the effects of sigma-1 receptor activation on cellular processes.

Medicine: It has potential therapeutic applications in neurodegenerative diseases due to its neuroprotective properties.

Industry: It is used in the development of new pharmaceuticals targeting sigma-1 receptors.

作用機序

RC-33 Hydrochloride exerts its effects by binding to sigma-1 receptors, which are involved in modulating cell survival and neuroplasticity. The activation of sigma-1 receptors by RC-33 Hydrochloride leads to the potentiation of nerve growth factor-induced neurite outgrowth. This process involves the activation of various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway .

類似化合物との比較

RC-33 Hydrochloride is unique among sigma-1 receptor agonists due to its high selectivity and metabolic stability. Similar compounds include:

PRE-084: Another sigma-1 receptor agonist with neuroprotective properties.

RC-33 Hydrochloride stands out due to its potent effects and stability, making it a valuable compound for scientific research and potential therapeutic applications .

Q & A

Q. How is the enantiomeric purity of RC-33 HCl validated during synthesis?

Enantiomeric purity is typically validated using chiral chromatography (e.g., HPLC with chiral stationary phases) or nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents. For this compound, studies have compared racemic mixtures with enantiopure forms to confirm stereochemical integrity, ensuring >98% purity for pharmacological evaluations .

Q. What assays confirm sigma-1 receptor (S1R) binding affinity and selectivity of this compound?

Radioligand displacement assays (e.g., using [³H]-(+)-pentazocine) are standard for quantifying S1R binding affinity. Selectivity is assessed by testing against off-target receptors (e.g., opioid, NMDA) via competitive binding assays. This compound demonstrates nanomolar affinity for S1R (IC₅₀ < 50 nM) with >100-fold selectivity over sigma-2 receptors .

Q. What analytical techniques characterize this compound’s physicochemical stability?

Stability studies employ high-performance liquid chromatography (HPLC) under accelerated degradation conditions (e.g., acidic/basic hydrolysis, thermal stress). Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) are used to identify degradation products and confirm structural integrity .

Q. How is this compound quantified in biological matrices during pharmacokinetic (PK) studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated RC-33) ensures sensitivity and specificity. Validation parameters include linearity (R² > 0.99), precision (%CV < 15%), and recovery rates (>80%) in plasma, brain, and spinal cord homogenates .

Q. What controls are essential in assessing this compound’s effect on aquaporin (AQP) modulation?

Include negative controls (vehicle-treated cells), positive controls (known AQP inhibitors like mercury chloride), and isoform-specific siRNA knockdowns. Normalize osmotic water permeability (Pf) to cell viability assays (e.g., MTT) to exclude cytotoxicity confounders .

Advanced Research Questions

Q. How to design experiments resolving discrepancies between in vitro metabolic stability and in vivo CNS distribution?

Use parallel in vitro-in vivo correlation (IVIVC) models:

- In vitro: Microsomal stability assays (e.g., mouse/human liver microsomes) to predict hepatic clearance.

- In vivo: Serial blood and tissue sampling in rodents, coupled with compartmental PK modeling. Adjust for blood-brain barrier (BBB) penetration via logP/logD measurements and P-glycoprotein efflux assays .

Q. What statistical approaches are recommended for analyzing dose-response in neurite outgrowth assays?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Account for inter-experiment variability via mixed-effects models. For NGF-synergistic effects, apply factorial ANOVA to test interaction terms between this compound and NGF concentrations .

Q. How to address batch-to-batch variability in this compound’s neuroprotective efficacy?

Implement quality-by-design (QbD) principles:

Q. How to model PK/PD relationships for this compound in neurodegenerative models?

Develop mechanism-based PK/PD models integrating:

Q. What strategies reconcile contradictory findings between racemic and enantiopure this compound in neurite outgrowth?

Conduct stereoselective pharmacokinetics to compare brain-to-plasma ratios of (R)- vs. (S)-enantiomers. Use RNA sequencing to identify enantiomer-specific gene expression patterns (e.g., NGF pathway activation). Validate via CRISPR-edited S1R mutants to probe binding pocket stereospecificity .

Methodological Tables

Table 1: Key Parameters for this compound Pharmacokinetic Studies

Table 2: Statistical Models for Dose-Response Analysis

| Assay Type | Model | Software/Tool | Reference |

|---|---|---|---|

| Neurite outgrowth | Four-parameter logistic | GraphPad Prism | |

| AQP modulation | Repeated measures ANOVA | R (lme4 package) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。